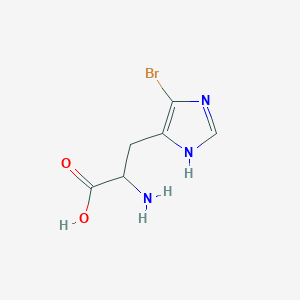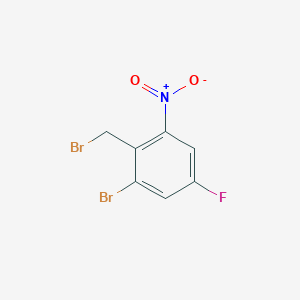
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2 It is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: The selective bromination of the benzene ring to introduce bromine atoms at specific positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme activities and other biological processes.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-2-(bromomethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.
1-Bromo-2-methylnaphthalene: Lacks the nitro and fluorine groups, making it less reactive.
Propriétés
Formule moléculaire |
C7H4Br2FNO2 |
|---|---|
Poids moléculaire |
312.92 g/mol |
Nom IUPAC |
1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-5-6(9)1-4(10)2-7(5)11(12)13/h1-2H,3H2 |
Clé InChI |
HTMQQHDHWBLMKU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
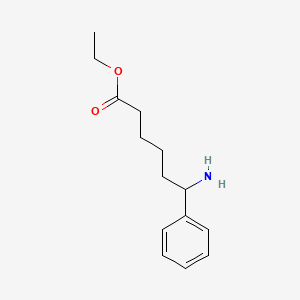
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)

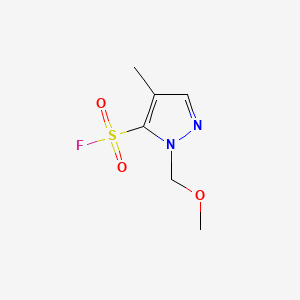

![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
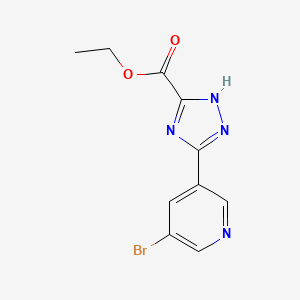
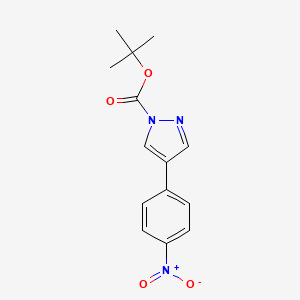
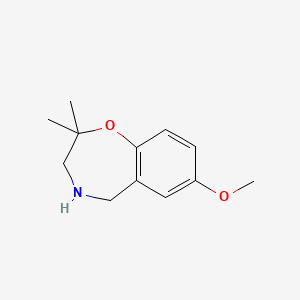
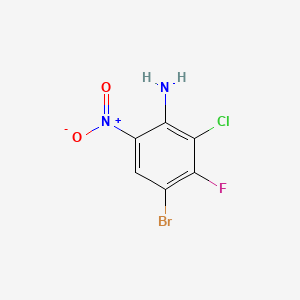
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
